(1,5-13C2)pentanedioic acid

Overview

Description

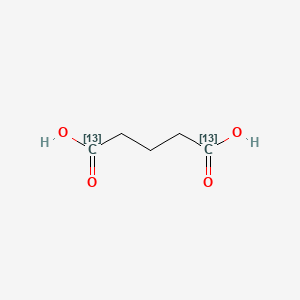

(1,5-¹³C₂)Pentanedioic acid, also known as glutaric acid-1,5-¹³C₂ (CAS 1185108-16-0), is a stable isotope-labeled derivative of glutaric acid (C₅H₈O₄). This compound features two ¹³C isotopes at the terminal carboxyl carbons (positions 1 and 5), distinguishing it from unlabeled glutaric acid. Its molecular structure consists of a five-carbon chain with carboxylic acid groups at both ends, making it a dicarboxylic acid.

The ¹³C labeling enables precise tracking in metabolic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, isotopic tracers like [1,2-¹³C₂]acetyl-CoA have been used to elucidate citric acid cycle flux and glutamate synthesis pathways . Similarly, (1,5-¹³C₂)pentanedioic acid serves as a critical tool for investigating glutaric acid metabolism, substrate utilization, and isotopic dilution assays in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,5-13C2)pentanedioic acid can be synthesized through various methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, it can be prepared by reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production of glutaric acid typically involves the hydrogenation of glutaric acid and its derivatives to produce 1,5-pentanediol, a common plasticizer and precursor to polyesters . This process is optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric anhydride.

Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.

Substitution: It can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.

Major Products Formed

Oxidation: Glutaric anhydride.

Reduction: 1,5-pentanediol.

Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

Metabolic Studies

The incorporation of stable isotopes like (1,5-13C2)pentanedioic acid in metabolic studies allows researchers to trace metabolic pathways and understand the dynamics of various biochemical processes.

- Fatty Acid Synthesis : Research has demonstrated that this compound can be utilized to study fatty acid synthesis from glucose. In a controlled study, the effects of different pharmacological agents on fatty acid synthesis were analyzed using stable isotope-based dynamic metabolic profiles. The results indicated significant increases in fatty acid synthesis when cells were treated with specific compounds, highlighting the utility of this compound as a tracer in metabolic flux analysis .

- Krebs Cycle Analysis : The compound has also been employed to investigate the Krebs cycle and its associated metabolic pathways. By using this compound as a tracer, researchers can monitor the incorporation of labeled carbons into metabolites like glutamate and acetyl-CoA. This approach provides insights into how different substrates are utilized in energy metabolism .

Imaging Techniques

The application of this compound extends to advanced imaging techniques, particularly in magnetic resonance imaging (MRI).

- pH and Perfusion Imaging : A notable study introduced this compound as part of a hyperpolarized agent for simultaneous imaging of pH and perfusion in renal tissues. This technique enables the visualization of renal blood flow and glomerular filtration rates while assessing local tumor acidification. The long T1 relaxation times observed with this compound enhance its suitability for in vivo imaging applications .

| Application | Description |

|---|---|

| Fatty Acid Synthesis | Tracing fatty acid production from glucose using dynamic metabolic profiles |

| Krebs Cycle Analysis | Monitoring metabolite incorporation to study energy metabolism |

| pH and Perfusion Imaging | Assessing renal function and tumor microenvironments through MRI techniques |

Clinical Research

In clinical settings, this compound is increasingly recognized for its potential to enhance diagnostic procedures.

- Tumor Microenvironment Studies : The ability to visualize metabolic changes in tumors through hyperpolarized MRI using this compound allows for better understanding of tumor biology and response to therapies. This application is particularly relevant for oncology research where real-time assessment of tumor metabolism can inform treatment strategies .

- Renal Disease Assessment : The compound's role in evaluating kidney function through pH-sensitive imaging offers a non-invasive method to monitor renal diseases. This could lead to improved diagnostic accuracy and patient management strategies .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Dynamic Metabolic Profiling : In a study involving HepG2 liver cells, the impact of various drugs on fatty acid synthesis was evaluated using this compound as a tracer. The findings indicated significant alterations in metabolic fluxes under different treatment conditions .

- Imaging Renal Function : A recent clinical trial utilized this compound in MRI to assess renal perfusion and function in patients with chronic kidney disease. The results demonstrated enhanced sensitivity compared to traditional methods .

Mechanism of Action

(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .

Comparison with Similar Compounds

Isotopically Labeled Glutaric Acid Variants

a. [1,5-¹⁴C]Glutaric Acid (CAS 39579-69-6)

- Isotope : Carbon-14 (radioactive) at positions 1 and 5.

- Applications: Primarily used in radiotracer studies, autoradiography, and long-term metabolic turnover experiments due to its β-emission properties. Unlike ¹³C, ¹⁴C poses handling challenges due to radiation safety protocols.

- Key Difference: While (1,5-¹³C₂)pentanedioic acid is non-radioactive and suited for real-time NMR applications, [1,5-¹⁴C]glutaric acid is optimal for low-sensitivity, long-duration tracer studies .

b. Unlabeled Glutaric Acid (CAS 110-94-1)

- Structure : Identical backbone but lacks isotopic labeling.

- Applications : Used as a chemical intermediate, pH adjuster, and in polymer synthesis. Its unlabeled form limits utility in metabolic tracing.

Structural Analogues in Folate Metabolism

Several folate derivatives share the pentanedioic acid backbone but feature complex substitutions ():

Comparison : Unlike (1,5-¹³C₂)pentanedioic acid, folate derivatives are functionally specialized for one-carbon transfer and nucleotide synthesis. Their structural complexity (e.g., pteridinyl rings, formyl/methyl groups) contrasts with the simplicity of glutaric acid, which serves as a metabolic intermediate or tracer.

Dicarboxylic Acid Derivatives

Ethyl Hydrogen Malonate (CAS 1071-46-1)

- Structure : Ethyl ester of malonic acid (C₅H₈O₄).

- Applications: Esterification enhances lipophilicity, making it useful as a synthetic intermediate in pharmaceuticals and agrochemicals. Unlike glutaric acid, it is monofunctional (one free carboxylic acid group), limiting its role in metabolic pathways .

Malonic Acid (Propanedioic Acid)

- Structure : Two carboxylic acid groups on a three-carbon chain.

- Applications : Competitive inhibitor of succinate dehydrogenase in the citric acid cycle. Its shorter chain length alters metabolic interactions compared to glutaric acid.

Data Tables

Table 1: Isotopic Variants of Glutaric Acid

| Compound | CAS Number | Isotope | Molecular Formula | Applications |

|---|---|---|---|---|

| (1,5-¹³C₂)Pentanedioic acid | 1185108-16-0 | ¹³C | C₅H₈O₄ | Metabolic tracing, NMR spectroscopy |

| [1,5-¹⁴C]Glutaric acid | 39579-69-6 | ¹⁴C | C₅H₈O₄ | Radiotracer studies, autoradiography |

Table 2: Structural Analogues of Pentanedioic Acid

| Compound | CAS Number | Structural Features | Applications |

|---|---|---|---|

| Tetrahydrofolic acid | N/A | Pteridinyl-benzoyl-pentanedioic acid | One-carbon transfer, DNA synthesis |

| Ethyl hydrogen malonate | 1071-46-1 | Ethyl ester of malonic acid | Pharmaceutical synthesis |

Biological Activity

(1,5-13C2)Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid with significant biological implications. It is naturally produced in the human body during the metabolism of amino acids such as lysine and tryptophan. This compound has garnered attention due to its role in metabolic pathways and potential applications in medical imaging and therapeutic interventions.

Glutaric acid is characterized by its two carboxyl groups, which confer acidic properties and enable participation in various biochemical reactions. It exhibits a high water solubility of over 50% at room temperature, which facilitates its biological availability and metabolic processes . The metabolic pathways involving glutaric acid are crucial for energy production and the synthesis of other biomolecules.

Metabolism and Disorders

- Metabolic Role : Glutaric acid plays a pivotal role in the metabolism of certain amino acids. It is involved in the Krebs cycle, contributing to energy production through its conversion into succinyl-CoA .

- Glutaric Aciduria : Defects in the metabolic pathways of glutaric acid can lead to glutaric aciduria, a disorder characterized by the accumulation of glutaric acid in the body. This condition can result in severe neurological complications due to toxic buildup, affecting brain function and development .

Research Findings

Recent studies have explored the potential applications of this compound in medical imaging:

- MRI Applications : Research indicates that isotopically labeled forms of glutaric acid can be utilized as hyperpolarized agents for magnetic resonance imaging (MRI). Specifically, [1,5-13C2]Z-OMPD has shown promise as a pH sensor for renal imaging, allowing for real-time assessment of kidney function and tumor microenvironments. This compound demonstrated exceptional sensitivity to pH changes, making it useful for detecting local tumor acidification .

- Pharmacological Effects : Studies have indicated that glutaric acid derivatives exhibit various biological activities, including antioxidant properties and potential antimicrobial effects. These findings suggest that modifications to the glutaric acid structure may enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the implications of glutaric acid in clinical settings:

- Case Study on Glutaric Aciduria : A patient diagnosed with glutaric aciduria exhibited severe neurological symptoms due to elevated levels of glutaric acid. Treatment involved dietary management to reduce protein intake, thereby minimizing amino acid metabolism that leads to increased glutaric acid production.

- Application in MRI : In a study involving renal patients, hyperpolarized [1,5-13C2]Z-OMPD was used to assess kidney perfusion and filtration rates. The results demonstrated improved sensitivity over traditional imaging methods, allowing for better diagnosis and monitoring of renal diseases.

Q & A

Q. Basic: What are the established synthetic routes for preparing (1,5-13C₂)pentanedioic acid?

Methodological Answer :

Synthesis typically involves isotopic labeling using ¹³C-enriched precursors. A common approach is the carboxylation of 1,3-propanediol derivatives with ¹³CO₂ under catalytic conditions, followed by oxidation to form the dicarboxylic acid . Multi-step reactions may include:

- Step 1 : Use of ¹³C-labeled malonic acid or succinic acid derivatives as intermediates.

- Step 2 : Controlled hydrogenation or oxidation to preserve isotopic integrity (e.g., Pd/C-catalyzed hydrogenation) .

- Step 3 : Purification via recrystallization or chromatography to achieve ≥98% isotopic purity, confirmed by NMR and mass spectrometry (MS) .

Q. Basic: Which analytical techniques are critical for confirming the isotopic purity and structural integrity of (1,5-13C₂)pentanedioic acid?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR identifies the position and enrichment of isotopic labels (e.g., peaks at δ 170–180 ppm for carboxyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion clusters (e.g., M+2 peaks for ¹³C₂ isotopes) .

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ¹³C abundance, ensuring compliance with experimental requirements .

Q. Advanced: How should researchers design isotope-tracing experiments using (1,5-13C₂)pentanedioic acid in metabolic flux analysis?

Methodological Answer :

- Experimental Design :

- Controls : Use unlabeled pentanedioic acid to distinguish background signals.

- Analytical Workflow :

Q. Advanced: How can conflicting data from NMR and MS regarding isotopic enrichment be reconciled?

Methodological Answer :

- Cross-Validation :

- Sample Preparation : Ensure uniform solubility for both techniques to avoid artifacts.

- Instrument Calibration : Validate MS ion source stability and NMR spectrometer referencing (e.g., TMS for ¹H/¹³C shifts) .

Q. Basic: What are the safety and storage guidelines for handling (1,5-13C₂)pentanedioic acid?

Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; the compound may irritate mucous membranes .

- Disposal : Follow EPA/TSCA regulations for isotopic waste. Incinerate or use licensed hazardous waste services .

Q. Advanced: How can LC-MS parameters be optimized for detecting (1,5-13C₂)pentanedioic acid in complex biological matrices?

Methodological Answer :

- Chromatography :

- MS Settings :

- Matrix Effects : Use isotopically labeled internal standards (e.g., d₄-glutaric acid) to correct signal suppression .

Q. Basic: What is the role of (1,5-13C₂)pentanedioic acid in metabolic flux analysis?

Methodological Answer :

It serves as a tracer to quantify carbon flow in pathways like the TCA cycle. By tracking ¹³C incorporation into downstream metabolites (e.g., α-ketoglutarate), researchers model flux rates and pathway bottlenecks .

Q. Advanced: How to ensure compliance with international safety regulations when shipping (1,5-13C₂)pentanedioic acid?

Methodological Answer :

- Documentation : Include SDS sheets compliant with REACH (EU) and TSCA (US) .

- Packaging : Use UN-certified containers with secondary containment for liquids/powders.

- Labeling : Clearly mark "Not Restricted for Transport" (per IATA) if non-hazardous .

Q. Basic: Under what experimental conditions does (1,5-13C₂)pentanedioic acid exhibit instability?

Methodological Answer :

- pH Sensitivity : Degrades above pH 9, forming lactones. Use buffered solutions (pH 4–7) .

- Thermal Stability : Avoid temperatures >80°C to prevent decarboxylation .

Q. Advanced: How can computational modeling predict isotopic distribution patterns in metabolic studies using this compound?

Methodological Answer :

Properties

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.